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Introduction

Diclofenac deanol (2-[2-(2,6-dichloroanilino)phenyl]acetic acid; 2-(dimethylamino)ethanol) is a
salt of the non-steroidal anti-inflammatory drug (NSAID) diclofenac with deanol.[1][2] As with
any active pharmaceutical ingredient (API), comprehensive characterization is essential to
ensure its identity, purity, and quality. Spectroscopic techniques are fundamental tools for this
purpose, providing unique molecular fingerprints and quantitative information.

This document provides detailed application notes and experimental protocols for the
characterization of Diclofenac deanol using four key spectroscopic methods: Ultraviolet-
Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a pharmaceutical substance like Diclofenac deanol.
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Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy
Application Note

UV-Visible spectroscopy is a rapid and simple method used to confirm the presence of the
diclofenac chromophore.[3][4] The technique measures the absorption of UV light by the
aromatic rings and the phenylacetic acid structure within the diclofenac molecule. It is primarily
used for quantitative analysis (e.g., content uniformity and dissolution testing) by applying the
Beer-Lambert Law, and for identity confirmation by verifying the wavelength of maximum
absorbance (Amax).[4] The deanol component does not absorb significantly in the 200-400 nm
range.

Quantitative Data
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The expected UV absorbance data for Diclofenac deanol is summarized below. The Amax is
characteristic of the diclofenac anion.

Parameter Solvent Expected Value Reference
Amax Ethanol (96%) ~285 nm [5]
Amax 0.02 M NaOH ~276 nm
Acidic Mobile Phase
Amax ~276 nm [6]
(pH < 3)

Experimental Protocol

e Instrument & Reagents:
o Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
o Ethanol (96%, spectroscopic grade).
o Diclofenac deanol reference standard.

» Standard Solution Preparation (Example Concentration: 20 pg/mL):

o Accurately weigh 20.0 mg of Diclofenac deanol reference standard and transfer to a 100
mL volumetric flask.

o Dissolve and dilute to volume with 96% ethanol to obtain a 200 pg/mL stock solution.

o Pipette 10.0 mL of the stock solution into another 100 mL volumetric flask and dilute to
volume with 96% ethanol. This yields the 20 pg/mL working standard.

e Sample Solution Preparation:

o Prepare the sample solution containing Diclofenac deanol in 96% ethanol to achieve an
expected final concentration of approximately 20 pug/mL.

e Measurement:
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o Power on the spectrophotometer and allow the lamp to stabilize for at least 15 minutes.[6]
o Set the wavelength range to scan from 400 nm to 200 nm.
o Fill a cuvette with 96% ethanol to serve as the blank and perform a baseline correction.

o Rinse a separate cuvette with the sample solution, then fill it and place it in the sample
holder.

o Acquire the absorption spectrum of the sample solution.
o ldentify the wavelength of maximum absorbance (Amax).

Measure the absorbance at this Amax for quantitative analysis if required.

o

Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note

FTIR spectroscopy is a powerful technique for identifying the functional groups present in
Diclofenac deanol, thereby confirming its identity and the formation of the salt.[7] The resulting
spectrum is a unique "molecular fingerprint." Attenuated Total Reflectance (ATR) is the
preferred sampling technique as it requires minimal to no sample preparation.[8][9] Key
expected vibrations include the N-H stretch of the secondary amine, the asymmetric and
symmetric stretches of the carboxylate (COO~) group (confirming salt formation), C-ClI
stretches, and aromatic C=C stretches from the diclofenac moiety. Additionally, broad O-H, C-
N, and aliphatic C-H stretches from the deanol counter-ion will be present.

Quantitative Data

The table below summarizes the characteristic FTIR absorption bands for Diclofenac deanol.
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Wavenumber . . Functional Group /
Vibration Type . Reference
(cm™?) Moiety
Secondary Amine
~3385 N-H Stretch _
(Diclofenac)
~3300 (broad) O-H Stretch Alcohol (Deanol) Inferred
~2960-2850 C-H Stretch Aliphatic (Deanol) Inferred
C=0 Asymmetric
~1575 Carboxylate (COO")
Stretch
~1558, 1506 C=C Stretch Aromatic Rings
C=0 Symmetric
~1399 Carboxylate (COO™)
Stretch
~1282 C-N Stretch Aromatic Amine
Aliphatic Amine
~1050 C-N Stretch Inferred
(Deanol)
~747 C-CI Stretch Aryl Halide

Experimental Protocol

e |nstrument:

o FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

e Sample Preparation:

o Place a small amount of the solid Diclofenac deanol powder directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

e Measurement:

o Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.[8]
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o Apply pressure to the sample using the instrument's anvil to ensure good contact between
the sample and the crystal.

o Acquire the sample spectrum. Typically, this involves co-adding 16 or 32 scans at a
resolution of 4 cm~1 over a range of 4000-500 cm~1,[8]

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft
tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note

NMR spectroscopy provides detailed information about the molecular structure of Diclofenac
deanol by mapping the chemical environments of the hydrogen (*H NMR) and carbon (*3C
NMR) atoms. It is the most definitive spectroscopic technique for unambiguous structure
elucidation and confirmation. The *H NMR spectrum will show characteristic signals for the
aromatic protons of the diclofenac moiety and the methylene and methyl groups of the deanol
cation. The integration of these signals confirms the 1:1 stoichiometric ratio of the two
components. The 3C NMR spectrum complements this by showing distinct signals for each
carbon atom in the molecule.

Quantitative Data (Predicted Chemical Shifts)

The following tables provide expected chemical shifts (d) in ppm. Note that shifts are
dependent on the solvent used.

1H NMR Chemical Shifts
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] Expected o
Moiety Protons Solvent Reference
(ppm)
Diclofenac Aromatic C-H 6.2-7.5 DMSO-d6 [10]
] Methylene (-

Diclofenac ~3.43 DMSO-d6 [10]
CHz-)

Diclofenac Amine (N-H) ~10.15 DMSO-d6 [10]

Deanol Hydroxyl (-OH) ~3.55 - 3.67 CDCls [11]
Methylene (-

Deanol ~3.59 CDCls [11]
CH2-0)
Methylene (-

Deanol ~2.50 CDClIs [11]
CH2-N)

| Deanol | Methyl (-N(CHs)2) | ~2.27 | CDCls |[11] |

13C NMR Chemical Shifts

Expected &

Moiety Carbons Solvent Reference
(Ppm)
. Carboxylate (-
Diclofenac ~170-175 Inferred
CO0")
Diclofenac Aromatic C/C-H 115 - 145 CDClIs [12]
) Methylene (-
Diclofenac ~40 CDCls [12]
CHz2-)
Methylene (-
Deanol ~61.5 CDClIs [11]
CH2-0)
Methylene (-
Deanol ~59.1 CDCls [11]
CHz-N)

| Deanol | Methyl (-N(CHs)2) | ~45.5 | CDCls |[11] |
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Experimental Protocol

e Instrument & Reagents:
o NMR spectrometer (e.g., 400 MHz or higher).
o Standard 5 mm NMR tubes.
o Deuterated solvent (e.g., DMSO-des or CDCI3).
o Internal standard (e.g., Tetramethylsilane, TMS, usually included in the solvent).
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of Diclofenac deanol directly into an NMR tube.
o Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
o Cap the tube and gently vortex or invert until the sample is fully dissolved.
o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Perform instrument tuning, locking, and shimming procedures to optimize the magnetic
field homogeneity.

o Acquire the *H NMR spectrum. A typical experiment involves a 90° pulse and acquisition of
the free induction decay (FID) for 2-4 seconds, repeated for 8-16 scans.

o Acquire the 33C NMR spectrum. This requires a larger number of scans (e.g., 1024 or
more) due to the lower natural abundance of 13C. Proton decoupling is used to simplify the
spectrum.

e Data Processing:
o Apply Fourier transformation to the FID to obtain the spectrum.

o Perform phase correction and baseline correction.
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o Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to

its known value (0 ppm).

o Integrate the signals in the *H spectrum and assign the peaks to the corresponding

protons.

Mass Spectrometry (MS)
Application Note

Mass spectrometry is used to determine the molecular weight and confirm the elemental
composition of Diclofenac deanol. Electrospray ionization (ESI) is a soft ionization technique
ideal for this purpose, as it typically keeps the diclofenac anion and deanol cation intact.[13]
When coupled with a liquid chromatograph (LC-MS), it also serves as a powerful tool for purity
assessment and impurity profiling. In positive ion mode (+ESI), the spectrum will be dominated
by the deanol cation. In negative ion mode (-ESI), the spectrum will show the diclofenac anion.
High-resolution mass spectrometry (HRMS) can provide an exact mass measurement,

confirming the molecular formula.

Quantitative Data

The molecular formula of Diclofenac deanol is C1sH22CI2N203.[14][15]

Calculated Exact

Parameter lonization Mode Expected lon

Mass (m/z)
Diclofenac Anion ESI Negative [C14H10CI2NO2]~ 294.0094
Deanol Cation ESI Positive [CaH12NOJ* 90.0913
Parent Molecule - C18H22CI2N203 384.1007

Note: The intact salt is neutral and will not be directly observed. The individual ions are

detected.

Experimental Protocol (LC-ESI-MS)

e Instrument & Reagents:
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o High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer with an
ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).

o LC-MS grade solvents (e.g., acetonitrile, water) and additives (e.g., formic acid or
ammonium acetate).[16]

e Sample Preparation:

o Prepare a stock solution of Diclofenac deanol at ~1 mg/mL in a suitable organic solvent
like methanol or acetonitrile.[17]

o Dilute this stock solution with the initial mobile phase to a final concentration of
approximately 1-10 pg/mL.[17]

o Filter the final solution through a 0.22 um syringe filter if any particulates are visible.
e LC Method (Example):

o Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).

o Mobile Phase A: Water + 0.1% Formic Acid.

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to
initial conditions.

o Flow Rate: 0.3 mL/min.
o Injection Volume: 2-5 pL.
o MS Method:

o Set the ESI source to operate in both positive and negative ion modes (or perform two
separate runs).

o Capillary Voltage: ~3.5 kV.[16]

o Drying Gas (N2) Temperature: ~300-350 °C.
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o Drying Gas Flow: ~10 L/min.
o Scan Range: m/z 50 - 500.

o Acquire data and extract the mass spectra from the chromatographic peak corresponding

to the analyte.

Summary of Techniques

The following diagram illustrates the specific information each spectroscopic technique
provides for the structural confirmation of Diclofenac deanol.

Diclofenac Deanol
(C18H22CI2N203)

Confirms Aromatic Identifies Functional Groups Confirms Covalent Structure Confirms Molecular Mass
Chromophore (Amax) (COO-, NH, OH, C-Cl) & 1:1 Stoichiometry of Anion & Cation

Click to download full resolution via product page

Caption: Information derived from each technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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